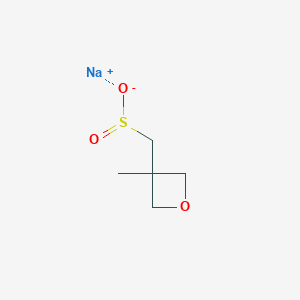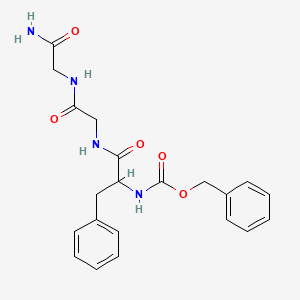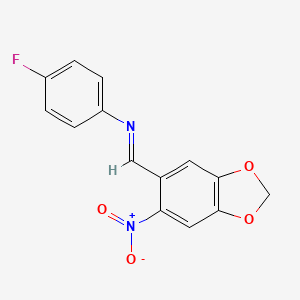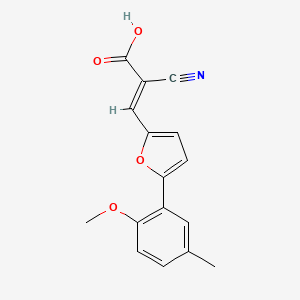![molecular formula C6H17NSSi B15074701 {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane is a chemical compound with the molecular formula C6H17NSSi and a molecular weight of 163.4 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane typically involves the reaction of trimethylsilyl chloride with 2-aminoethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+HSCH2CH2NH2→(CH3)3SiCH2SCH2CH2NH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted silyl compounds.
Aplicaciones Científicas De Investigación
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The sulfanyl group can participate in redox reactions, while the amino group can engage in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- {[(2-Aminoethyl)sulfanyl]methyl}dimethylsilane
- {[(2-Aminoethyl)sulfanyl]methyl}ethylsilane
- {[(2-Aminoethyl)sulfanyl]methyl}phenylsilane
Uniqueness
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane is unique due to its trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various applications.
Propiedades
Fórmula molecular |
C6H17NSSi |
|---|---|
Peso molecular |
163.36 g/mol |
Nombre IUPAC |
2-(trimethylsilylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H17NSSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
Clave InChI |
SJWBAGPCRQGZDX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
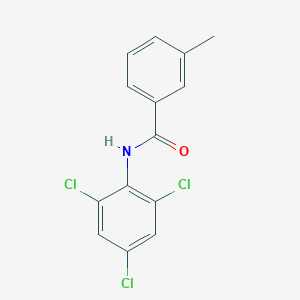
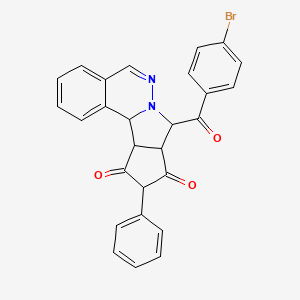
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
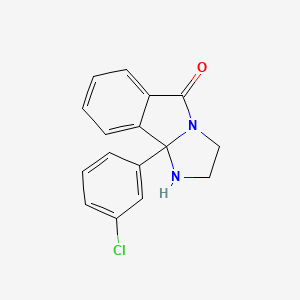
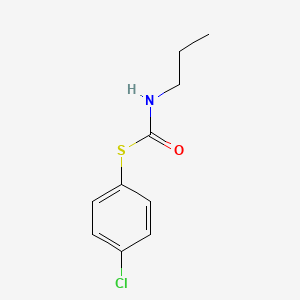
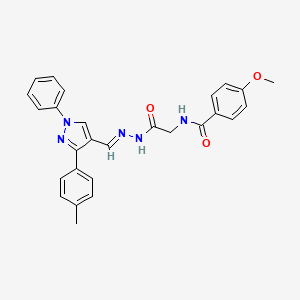
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
